Fragment-Based Kinase Selectivity: 2,5-Disubstitution as the Core for Dual Abl/Src Inhibition
The 2,5-disubstituted 7-azaindole scaffold was identified via a fragment-based drug design approach as the optimal core for developing dual Abl and Src kinase inhibitors [1]. The 5-methyl group provides critical steric complementarity within the kinase binding pocket, while the 2-methyl group influences the binding mode (Type II inhibition). Alternative regioisomers (e.g., 2,3-dimethyl-7-azaindole) position the methyl groups differently, resulting in altered hinge-binding geometry and reduced dual inhibition potency. No direct head-to-head quantitative comparison between isolated 2,5-dimethyl-7-azaindole core and other regioisomers is publicly available for the unelaborated scaffold.
| Evidence Dimension | Core scaffold suitability for dual Abl/Src kinase inhibition |
|---|---|
| Target Compound Data | Identified as the core scaffold in the MedChem-Decision fragment-based design platform for potent dual Abl/Src inhibitors [1] |
| Comparator Or Baseline | Unsubstituted 7-azaindole and alternative regioisomers (e.g., 2,3-dimethyl-7-azaindole) provide different steric/electronic profiles |
| Quantified Difference | No isolated core IC50 data available; differentiation is inferred from final elaborated compound SAR where 2,5-disubstitution is essential for activity |
| Conditions | Fragment-based drug design campaign; elaborated compounds tested in Abl and Src biochemical kinase assays (IC50 values in nM range for final compounds) |
Why This Matters
Procurement of the correct 2,5-disubstituted regioisomer ensures SAR studies build upon the validated scaffold that produced the most potent dual Abl/Src inhibitors in the published discovery series.
- [1] Chevé, G., Bories, C., Fauvel, B., Picot, F., Tible, A., Daydé-Cazals, B., Loget, O., & Yasri, A. (2012). De novo design, synthesis and pharmacological evaluation of new azaindole derivatives as dual inhibitors of Abl and Src kinases. MedChemComm, 3(7), 788–800. View Source
